2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by the presence of nitro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nitration of 4-(trifluoromethyl)phenol to produce 2-nitro-4-(trifluoromethyl)phenol. This intermediate is then reacted with 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-nitro-4-(trifluoromethyl)phenoxy]phenylacetic acid
- 2-nitro-4-(trifluoromethyl)phenol
- 4-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of nitro and trifluoromethyl groups on both phenyl rings. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H10F6N2O4 |
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Molecular Weight |
408.25 g/mol |
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H10F6N2O4/c17-15(18,19)9-2-1-3-11(6-9)23-14(25)8-28-13-5-4-10(16(20,21)22)7-12(13)24(26)27/h1-7H,8H2,(H,23,25) |
InChI Key |
PTIUQYFNDHUCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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